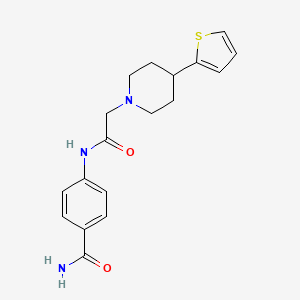

4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide

描述

属性

IUPAC Name |

4-[[2-(4-thiophen-2-ylpiperidin-1-yl)acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c19-18(23)14-3-5-15(6-4-14)20-17(22)12-21-9-7-13(8-10-21)16-2-1-11-24-16/h1-6,11,13H,7-10,12H2,(H2,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPSSUVDNIKGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Thiophene Substitution: The thiophene moiety is introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.

Acetamido Linkage: The acetamido group is attached through an acylation reaction, typically using acetic anhydride or acetyl chloride.

Benzamide Formation: The final step involves the formation of the benzamide group, which can be achieved through a condensation reaction with benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine derivative with altered pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted benzamides and thiophenes.

科学研究应用

Medicinal Chemistry

4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide is being investigated for its potential as a pharmacological agent in various therapeutic areas:

- Neurological Disorders : Initial studies suggest that this compound may interact with neurotransmitter systems, potentially aiding in the treatment of conditions such as depression or anxiety.

- Cancer Research : Its structure allows it to interact with specific enzymes involved in tumor growth, making it a candidate for anticancer drug development.

Biological Studies

The compound is utilized in biological research to understand its interactions with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to modulation of cellular signaling pathways.

- Receptor Binding : Research indicates that it may bind to certain receptors, influencing physiological responses.

The biological activity of this compound has been evaluated in several studies:

Antimicrobial Properties

Preliminary investigations indicate that this compound exhibits antimicrobial activity against a range of pathogens, suggesting its potential use as an antibiotic or antifungal agent.

Anticancer Activity

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve apoptosis induction or cell cycle arrest.

作用机制

The mechanism of action of 4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and thiophene moieties play crucial roles in binding to these targets, potentially modulating their activity. This can lead to various pharmacological effects, depending on the specific target and pathway involved.

相似化合物的比较

Structural and Functional Comparison with Analogues

Key Structural Features

The target compound’s structure can be dissected into three regions:

- Benzamide core : Common in inhibitors targeting enzymes like HDACs, VEGFR-2, and PTP1B.

- Acetamido linker : Provides flexibility and spacing for optimal binding.

- 4-(Thiophen-2-yl)piperidine : The thiophene ring may enhance π-π stacking, while the piperidine introduces basicity and conformational rigidity.

Comparison with Analogues

Substituted Benzamides with Aromatic Modifications

- Compound 28 (): (E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)-N-(4-(2-(4-methoxyphenyl)acetamido)phenyl)benzamide. Structural Differences: Replaces thiophene-piperidine with methoxyphenyl groups and a propenone chain. Activity: Acts as a PTP1B inhibitor with anti-hyperglycemic and lipid-lowering effects .

Benzoxazole-Based VEGFR-2 Inhibitors ()

- Examples : 8e–8j (e.g., 4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide).

HDAC Inhibitors with Complex Substituents ()

- Compound 229a (): 4-((6-(2-(Adamantan-1-yl)acetamido)hexanamido)methyl)-N-(2-amino-5-(thiophen-2-yl)phenyl)benzamide. Structural Differences: Adds adamantane (a bulky hydrophobic group) and a hexanamido spacer. Activity: HDAC inhibitor with 56% synthesis yield, suggesting optimized pharmacokinetics .

Pyrido-Pyrimidinone Derivatives ()

- CM629648: 4-(2-{2,4-dioxo-3-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzamide. Structural Differences: Replaces piperidine-thiophene with a pyrido-pyrimidinone ring.

Tabulated Comparison of Key Compounds

Implications of Structural Variations

- Thiophene vs. Benzoxazole : Thiophene’s electron-rich nature may improve binding to hydrophobic pockets, whereas benzoxazole’s rigidity could enhance target specificity .

- Piperidine vs. Adamantane : Piperidine offers basicity for salt formation, while adamantane increases metabolic stability .

- Acetamido Linker : Critical for maintaining optimal distance between functional groups; modifications (e.g., hexanamido in 229a) may alter pharmacokinetics.

生物活性

4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a thiophene moiety, which may enhance its pharmacological efficacy. Understanding its biological activity is crucial for the development of therapeutic agents targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.44 g/mol. The compound's structure includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Thiophene moiety : A five-membered aromatic ring containing sulfur, which contributes to the compound's unique electronic properties.

- Acetamido and benzamide groups : These functional groups are essential for the compound's biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity and specificity towards these targets can lead to various pharmacological effects, including modulation of enzyme activity and receptor signaling pathways.

Biological Activity and Research Findings

Research into the biological activity of this compound has highlighted several promising areas:

Anticancer Activity

Studies have indicated that derivatives of thiophene-substituted benzamides exhibit significant anticancer properties. For instance, compounds similar to this compound have been identified as selective inhibitors of the BRAF V600E kinase, which is implicated in melanoma and other cancers. In vitro assays demonstrated that certain derivatives showed IC50 values in the low micromolar range, indicating potent inhibitory activity against cancer cell proliferation .

Neurological Effects

The compound is also being investigated for its potential effects on neurological disorders. Its structural features suggest possible interactions with neurotransmitter systems, particularly those involving acetylcholine. Compounds with similar piperidine structures have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer's disease .

Data Table: Summary of Biological Activities

Case Studies

- BRAF V600E Inhibition : In a study focusing on N-(thiophen-2-yl) benzamide derivatives, compounds were screened for their ability to inhibit the BRAF V600E mutant kinase. The most effective inhibitors demonstrated IC50 values around 2 µM, suggesting that structural modifications, including those found in this compound, could enhance therapeutic efficacy against specific cancer types .

- Acetylcholinesterase Inhibition : Another study evaluated compounds similar to this compound for their ability to inhibit acetylcholinesterase, an enzyme critical in regulating neurotransmitter levels in the brain. The results indicated promising inhibitory activity, which could lead to potential applications in treating cognitive disorders such as Alzheimer's disease .

常见问题

Q. What are the optimal synthetic routes for 4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide, and how can purity be maximized?

The compound is typically synthesized via a two-step process involving (1) preparation of the piperidine-thiophene intermediate and (2) coupling with a benzamide core. A validated method involves reacting aminobenzamide derivatives with phenoxyacetyl chloride in pyridine at 0–5°C, followed by 24-hour stirring and crystallization . To maximize purity, use column chromatography (e.g., chloroform:methanol = 3:1) and recrystallization from solvents like dimethyl ether . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95% threshold).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the piperidine and benzamide moieties. For example, thiophene protons resonate at δ 6.8–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₈H₂₀N₃O₂S: 342.1245; observed: 342.1248) .

- FT-IR : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and thiophene ring vibrations (C-S stretch at ~690 cm⁻¹) .

Q. What in vitro models are suitable for initial bioactivity screening?

- Antiproliferative assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM, with IC₅₀ calculations .

- Receptor binding studies : Radioligand displacement assays (e.g., dopamine D3 receptors) to evaluate Ki values. Ensure competitive binding with controls like haloperidol .

- Microbial inhibition : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–50 µg/mL .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

- Substituent variation : Systematically modify the thiophene (e.g., 3-substituted vs. 2-substituted) and benzamide (e.g., electron-withdrawing groups like -CF₃) to assess effects on potency .

- Bioisosteric replacement : Replace the piperidine ring with morpholine or azepane to study conformational flexibility .

- Pharmacokinetic optimization : Introduce methyl or ethyl groups to improve metabolic stability (e.g., logP < 3 via octanol-water partitioning) .

Q. What strategies address discrepancies in biological activity data across different studies?

- Standardized protocols : Adopt consistent assay conditions (e.g., 37°C, 5% CO₂ for cell cultures) and controls (e.g., doxorubicin for cytotoxicity) .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons and report effect sizes (e.g., Cohen’s d) .

- Batch-to-batch validation : Re-synthesize compounds with divergent results and re-test under identical conditions .

Q. What in vivo models evaluate its pharmacokinetics and toxicity?

- Pharmacokinetics : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 24 hours for LC-MS/MS analysis. Calculate AUC, Cmax, and t₁/₂ .

- Acute toxicity : Follow OECD Guideline 423. Dose mice at 300–2000 mg/kg and monitor for 14 days for mortality, organ weight changes, and histopathology .

- Mechanistic studies : Use transgenic models (e.g., CYP3A4 knockout mice) to identify metabolic pathways .

Methodological Notes

- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ChemDraw Predict) .

- Negative Controls : Include solvent-only and scrambled peptide controls in receptor studies to rule out non-specific binding .

- Ethical Compliance : Adhere to institutional animal care guidelines (e.g., IACUC approval for in vivo work) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。